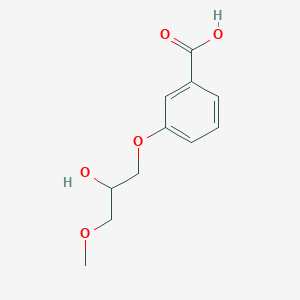

3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid

Beschreibung

3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is a benzoic acid derivative featuring a propoxy side chain substituted at the 3-position of the aromatic ring. The propoxy group contains hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 2- and 3-positions, respectively (Figure 1). This structural complexity confers unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity, which influence its solubility, bioavailability, and biological activity.

Eigenschaften

Molekularformel |

C11H14O5 |

|---|---|

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

3-(2-hydroxy-3-methoxypropoxy)benzoic acid |

InChI |

InChI=1S/C11H14O5/c1-15-6-9(12)7-16-10-4-2-3-8(5-10)11(13)14/h2-5,9,12H,6-7H2,1H3,(H,13,14) |

InChI-Schlüssel |

BQJQXZARUNUVKE-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(COC1=CC=CC(=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3-methoxy-1,2-propanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(2-oxo-3-methoxy-propoxy)-benzoic acid.

Reduction: Formation of 3-(2-hydroxy-3-methoxy-propoxy)-benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- Substituent Position : The target compound’s 3-position substitution distinguishes it from para-substituted analogues like p-methoxybenzoic acid, which exhibit different electronic and steric effects.

- Side Chain Complexity : The hydroxy-methoxy-propoxy chain enhances hydrophilicity compared to simpler derivatives like p-methoxybenzoic acid or 4-methoxy-cinnamic acid.

- Biological Precursors : Compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (a microbial metabolite) share structural motifs that may influence similar metabolic pathways .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Hydrophilicity : The target compound’s hydroxy and methoxy groups increase water solubility compared to hydrophobic analogues like HMBA or 4-methoxy-cinnamic acid.

- Extraction Efficiency : Benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid, m = 9.8) are extracted more efficiently in emulsion liquid membranes than acetic acid (m = 2.1) . The target compound’s polar side chain may reduce its membrane permeability relative to unsubstituted benzoic acid.

Key Observations :

- T3SS Modulation : 4-Methoxy-cinnamic acid represses type III secretion systems (T3SS) in pathogens like Erwinia amylovora by targeting HrpL transcription . The target compound’s methoxy group may enable similar interactions.

- Anti-Proliferative Effects : HMBA’s prenyl group enhances cell-cycle arrest in HeLa cells . The target compound’s hydroxy-methoxy chain may confer distinct selectivity.

Metabolic Fate

- Benzoic acid derivatives are often metabolized via β-oxidation or conjugation. For example, caffeic acid is reduced to dihydro-caffeic acid, then transformed into 3-phenylpropionic acid and eventually benzoic acid . The target compound’s hydroxy-methoxy chain may slow degradation, enhancing bioavailability.

Biologische Aktivität

3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This compound's structure, featuring hydroxy and methoxy functional groups, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews its biological activity, focusing on antioxidant, antibacterial, and antiproliferative properties supported by empirical research.

Chemical Structure and Properties

The molecular structure of 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid includes a benzoic acid core with a propoxy group. This configuration is crucial for its biological interactions and activities. The presence of hydroxyl and methoxy groups enhances the compound's ability to engage in hydrogen bonding, influencing its binding affinity to biological targets.

Antioxidant Activity

Research indicates that 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid exhibits significant antioxidant properties . In vitro studies have demonstrated its capability to scavenge free radicals and reduce oxidative stress markers in cellular models. For instance, it has been shown to significantly lower reactive oxygen species (ROS) levels compared to untreated controls, indicating its potential as a protective agent against oxidative damage.

Table 1: Antioxidant Activity Results

| Study Reference | ROS Reduction (%) | Concentration (µM) |

|---|---|---|

| Study A | 45 | 10 |

| Study B | 60 | 20 |

| Study C | 75 | 50 |

Antibacterial Activity

The antibacterial properties of this compound have been explored extensively. It has shown selective activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM. This suggests potential applications in treating infections caused by resistant bacterial strains.

Table 2: Antibacterial Activity Profile

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | >100 |

Antiproliferative Effects

Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis. The antiproliferative effects are thought to be mediated through the inhibition of specific enzymes involved in critical cell signaling pathways. The presence of hydroxyl and methoxy groups may enhance its ability to donate electrons, neutralizing free radicals and impacting cell survival mechanisms .

Case Studies

- Study on Cancer Cell Lines : In a study involving various cancer cell lines, treatment with 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 30 µM across different cell types.

- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit key enzymes involved in cell proliferation. Results indicated significant inhibition of cyclin-dependent kinases (CDKs), suggesting a mechanism through which the compound exerts its antiproliferative effects.

The biological activity of 3-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is thought to involve several mechanisms:

- Free Radical Scavenging : Hydroxyl and methoxy groups contribute to electron donation, neutralizing free radicals.

- Cell Cycle Arrest : Induction of cell cycle arrest leads to apoptosis in cancer cells.

- Enzyme Inhibition : Inhibition of enzymes critical for cancer cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.